6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H14ClNO2 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
- 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is used in the synthesis of various novel compounds. For example, it has been utilized in the synthesis of 11-aminosubstituted 6,8-dimethyl-12H-[1]-benzo[5,6]thiopyrano-[2,3-c]quinolin-12-ones, which are benzo analogues of lucanathone (Croisy-Delcey et al., 1991).
Molecular Rearrangements
- This compound plays a role in molecular rearrangement studies. It has been involved in the study of the rearrangement of 3-bromo derivatives to 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids (Klásek et al., 2003).
Synthesis of Anticancer Agents
- It is also crucial in the synthesis of potential anticancer agents. Research shows its involvement in creating carboxamide derivatives of benzo[b][1,6]naphthyridines with significant cytotoxic activity (Deady et al., 2003).
Developing Novel Quinoline Derivatives
- Research has been conducted on developing new classes of quinoline derivatives using this compound, which could have medicinal chemistry applications (Li et al., 2017).
Electrochemical Studies
- Electrochemical studies have been conducted using derivatives of this compound, enhancing our understanding of the electrochemical properties of such compounds (Srinivasu et al., 1999).
Structural Analysis
- Its derivatives have been used for in-depth structural analysis, as seen in studies involving N-(4-acetylphenyl)quinoline-3-carboxamide (Polo-Cuadrado et al., 2021).
Spectroscopic Characterization
- Derivatives of this compound have been used for spectroscopic characterization, aiding in understanding molecular structures (Wazzan et al., 2016).
Coloring Materials for Polymers
- Transition metal complexes of this compound have been studied for their potential as coloring materials and stabilizing agents for polymers like poly(vinyl chloride) and polystyrene (Allan & Carson, 1992).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-3-4-11(2)13(7-10)17-9-15(18(21)22)14-8-12(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDKCVJDMLJKBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398646 |
Source
|
Record name | 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897559-93-2 |
Source
|
Record name | 6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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